molecular formula C12H14O B6272876 1-(tert-butoxy)-4-ethynylbenzene CAS No. 1093192-41-6

1-(tert-butoxy)-4-ethynylbenzene

Cat. No.: B6272876
CAS No.: 1093192-41-6
M. Wt: 174.2
InChI Key:
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Description

1-(tert-Butoxy)-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group at the para position and an ethynyl group at the meta position

Scientific Research Applications

1-(tert-Butoxy)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of “1-(tert-butoxy)-4-ethynylbenzene” would depend on its application. If used as an intermediate in organic synthesis, its reactivity would likely be dominated by the ethynyl group .

Safety and Hazards

While specific safety and hazard data for “1-(tert-butoxy)-4-ethynylbenzene” is not available, compounds containing ethynyl groups can sometimes be hazardous due to their potential to polymerize . The tert-butoxy group is generally considered safe, but its removal can sometimes generate tert-butanol, which is flammable .

Future Directions

The future directions for “1-(tert-butoxy)-4-ethynylbenzene” would likely depend on its potential applications. If it proves to be a useful intermediate in organic synthesis, research could focus on developing more efficient synthetic routes or exploring its use in the synthesis of new compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to more consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

    Reduction: Formation of 1-(tert-butoxy)-4-ethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.

    1-(tert-Butoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.

    1-(tert-Butoxy)-4-propylbenzene: Similar structure but with a propyl group instead of an ethynyl group.

Uniqueness

1-(tert-Butoxy)-4-ethynylbenzene is unique due to the presence of both a tert-butoxy group and an ethynyl group on the benzene ring.

Properties

CAS No.

1093192-41-6

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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